molecular formula C7H9ClN2O2 B13558191 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride

2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride

Katalognummer: B13558191
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: HZICQKIPQVEOAZ-DPZBITMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Vorbereitungsmethoden

The synthesis of 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride typically involves the condensation of appropriate starting materials followed by cyclization and subsequent purification steps. One common synthetic route includes the reaction of a suitable aldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid hydrochloride include other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.

Eigenschaften

Molekularformel

C7H9ClN2O2

Molekulargewicht

188.61 g/mol

IUPAC-Name

(E)-2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)2-6-3-8-9-4-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-2+;

InChI-Schlüssel

HZICQKIPQVEOAZ-DPZBITMOSA-N

Isomerische SMILES

C/C(=C\C1=CNN=C1)/C(=O)O.Cl

Kanonische SMILES

CC(=CC1=CNN=C1)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.